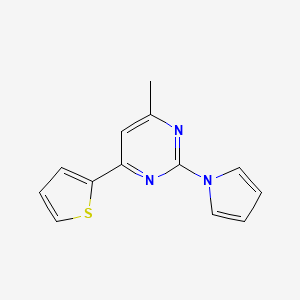

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine (4-MTP) is a synthetic organic compound derived from pyrrole and thiophene. It is a member of the pyrrole-thiophene family of compounds and has been studied for its potential therapeutic applications. 4-MTP has a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-viral activities. 4-MTP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Applications De Recherche Scientifique

Synthesis and Pharmacological Effects

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine is a part of the pyrimidine derivatives, which are known for their broad pharmacological activities. Research has extensively explored the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have been found to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Detailed SAR analysis offers insights for developing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Anticancer Applications

The pyrimidine scaffold has been identified as a crucial unit in DNA and RNA, making pyrimidine-based compounds exhibit diverse pharmacological activities, including significant anticancer potential. Pyrimidines in fused scaffolds have shown cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. The review of patent literature from 2009 onwards demonstrates the focused interest of researchers worldwide in pyrimidine-based anticancer agents, highlighting the role of such compounds as potential future drug candidates (Kaur et al., 2014).

Optical Sensors and Electronic Devices

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their range of biological and medicinal applications further underscores the versatility of pyrimidine derivatives in scientific research. The review includes various pyrimidine-based optical sensors with recent literature from 2005 to 2020, highlighting the growing interest in employing these compounds in electronic devices, luminescent elements, and photoelectric conversion elements (Jindal & Kaur, 2021).

Bioenergetics and Nucleotide Metabolism

The study of nucleotide metabolism in cancer highlights the critical role of pyrimidine metabolism beyond cell proliferation. Pyrimidine catabolism has been shown to induce terminal differentiation in leukemic cells and maintain a mesenchymal-like state driven by epithelial-to-mesenchymal transition (EMT) in solid tumors. This suggests that pyrimidine metabolism could be implicated in metastasis and serves as a rationale to investigate pyrimidine molecules as oncometabolites, offering new therapeutic options (Siddiqui & Ceppi, 2020).

Propriétés

IUPAC Name |

4-methyl-2-pyrrol-1-yl-6-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-9-11(12-5-4-8-17-12)15-13(14-10)16-6-2-3-7-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCRIVIUMFKILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)

![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)

![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)